molecular formula C18H19FN6O2 B2522394 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1705465-96-8

1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2522394
CAS No.: 1705465-96-8
M. Wt: 370.388
InChI Key: AHEAIZASHOQNKJ-UHFFFAOYSA-N
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Description

1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a novel synthetic compound of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates a 1,2,4-oxadiazole unit linked to a 2-fluorophenyl group, a piperidine ring, and a 1,2,4-triazole moiety. This specific arrangement of heterocycles is frequently explored in the design of pharmacologically active molecules. Compounds containing the 1,2,4-oxadiazole scaffold are the subject of ongoing research for various applications, including as potential fungicidal agents (a href="https://patents.google.com/patent/WO2020070610A1/en" /a). Furthermore, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known to contribute to a wide range of biological activities and is a key component in several approved therapeutic agents (a href="https://www.mdpi.com/1422-0067/25/23/12873" /a). The presence of the fluorophenyl group can enhance the molecule's metabolic stability and influence its binding affinity to biological targets. This compound is intended for use in bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers can utilize it to investigate its mechanism of action against specific enzymes or cellular pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c19-15-6-2-1-5-14(15)18-22-16(27-23-18)8-13-4-3-7-24(9-13)17(26)10-25-12-20-11-21-25/h1-2,5-6,11-13H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEAIZASHOQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic molecule featuring multiple heterocyclic rings. Its structure includes an oxadiazole and a triazole moiety connected by a piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C17H19FN4OC_{17}H_{19}FN_4O, and its systematic name reflects its intricate structure. The presence of a fluorine atom in the phenyl group is believed to enhance its biological interactions and stability.

PropertyValue
Molecular FormulaC17H19FN4OC_{17}H_{19}FN_4O
Molecular Weight328.36 g/mol
Melting PointNot Available
SolubilityNot Available

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties . For instance, similar compounds have been reported to show antibacterial and antifungal activities. The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity in microbial cells .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In various studies, compounds with similar structures have demonstrated the ability to inhibit cancer cell growth across multiple cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer), A549 (lung cancer).
  • Mechanism : Many derivatives induce apoptosis and inhibit critical signaling pathways such as EGFR and Src kinases.

For example, a study noted that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

Case Studies

  • Study on Oxadiazole Derivatives : A review highlighted that two specific oxadiazole derivatives showed better growth inhibition percentages against cancer cell lines compared to standard treatments . The compounds displayed IC50 values significantly lower than those of established anticancer drugs.
  • Molecular Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Key Features Molecular Formula Molecular Weight Reference
Target Compound : 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone 2-Fluorophenyl-oxadiazole, piperidinylmethyl linker, triazol-1-yl ethanone Not explicitly provided* ~395.39 (calculated)
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone Tetrazole (vs. oxadiazole), 4-fluorophenyl, thienyl substituent, piperazine linker C₁₈H₁₆FN₅OS 377.42
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone o-Tolyl (methylphenyl) on oxadiazole, triazol-5-yl (vs. triazol-1-yl) C₁₈H₂₀N₆O₂ 352.40
1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone Trifluoromethylpyridine core, triazol-1-yl substituent C₁₀H₇F₃N₄O 256.18
PhenyI-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone Pyridinyl-oxadiazole, phenoxy-piperidine linker Not explicitly provided

*Molecular formula of the target compound is inferred as approximately C₁₉H₁₈FN₇O₂ based on structural analogs.

Key Observations:

Trifluoromethylpyridine in introduces strong electron-withdrawing effects, enhancing metabolic stability compared to fluorophenyl groups.

Substituent Effects :

  • 2-Fluorophenyl (target) vs. 4-fluorophenyl (): The ortho-fluorine position may induce steric hindrance or influence aromatic stacking interactions.
  • o-Tolyl () adds steric bulk, which could reduce solubility but improve lipophilicity for membrane penetration.

Linker and Backbone Modifications: Piperazine () vs. piperidine (target): Piperazine’s additional nitrogen may enhance water solubility but reduce blood-brain barrier permeability. Triazol-1-yl (target) vs. triazol-5-yl (): Positional isomerism affects hydrogen-bond donor/acceptor profiles and spatial orientation in binding pockets.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for tetrazole derivatives (e.g., chloroacetyl chloride coupling with piperidine ), but substitutes azide cyclization with oxadiazole formation.

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